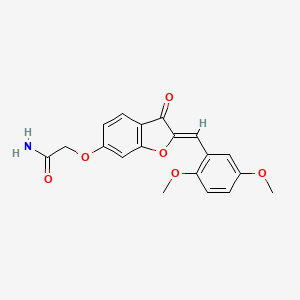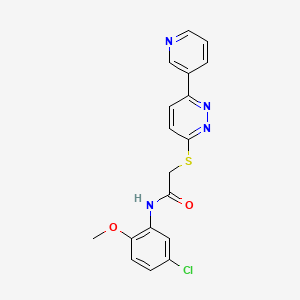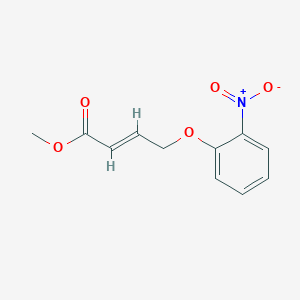
methyl (E)-4-(2-nitrophenoxy)-2-butenoate
Overview
Description
Methyl (E)-4-(2-nitrophenoxy)-2-butenoate is a chemical compound that has been of significant interest to scientists due to its potential applications in various fields. This compound is an ester that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of methyl (E)-4-(2-nitrophenoxy)-2-butenoate is not fully understood, but it is believed to act through various pathways depending on the application. In agriculture, it is believed to act as a plant growth regulator by affecting the expression of genes involved in plant growth and development. In medicine, it is believed to act as an anti-inflammatory and anti-cancer agent by inhibiting the activity of enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In agriculture, it has been shown to enhance crop yields by increasing the size and quality of fruits and vegetables. In medicine, it has been shown to have anti-inflammatory and anti-cancer effects by reducing the production of inflammatory cytokines and inhibiting the activity of cancer cells. However, the exact mechanisms of these effects are still being studied.
Advantages and Limitations for Lab Experiments
Methyl (E)-4-(2-nitrophenoxy)-2-butenoate has various advantages and limitations for lab experiments depending on the application. In agriculture, it is relatively easy to apply and has been shown to be effective in enhancing crop yields. In medicine, it has shown promising results as an anti-inflammatory and anti-cancer agent, but more research is needed to fully understand its mechanisms of action and potential side effects. However, the synthesis of this compound can be challenging, and it may not be readily available for use in some experiments.
Future Directions
There are many future directions for the study of methyl (E)-4-(2-nitrophenoxy)-2-butenoate. In agriculture, further research is needed to fully understand its mechanisms of action and potential applications in enhancing crop yields. In medicine, more research is needed to fully understand its mechanisms of action and potential side effects as an anti-inflammatory and anti-cancer agent. Additionally, the potential use of this compound in materials science and other fields should be explored further. Overall, this compound is a promising compound that has the potential to have significant applications in various fields.
Synthesis Methods
Methyl (E)-4-(2-nitrophenoxy)-2-butenoate is synthesized through a reaction between 2-nitrophenol and methyl acrylate in the presence of a base catalyst. The reaction takes place through a nucleophilic substitution reaction, where the base catalyst acts as a nucleophile and attacks the carbonyl carbon of the methyl acrylate. This reaction results in the formation of the desired ester, which can be purified through various methods such as column chromatography.
Scientific Research Applications
Methyl (E)-4-(2-nitrophenoxy)-2-butenoate has been studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, this compound has been studied for its ability to act as a plant growth regulator and enhance crop yields. In medicine, it has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In materials science, it has been studied for its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
methyl (E)-4-(2-nitrophenoxy)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-11(13)7-4-8-17-10-6-3-2-5-9(10)12(14)15/h2-7H,8H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBVOLPRBZKTB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/COC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320072 | |
| Record name | methyl (E)-4-(2-nitrophenoxy)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478064-21-0 | |
| Record name | methyl (E)-4-(2-nitrophenoxy)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2620315.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2620316.png)
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620319.png)
![2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2620321.png)
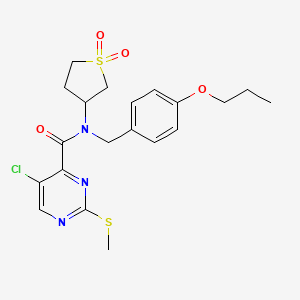
![N-(2,4-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620324.png)
![(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2620325.png)
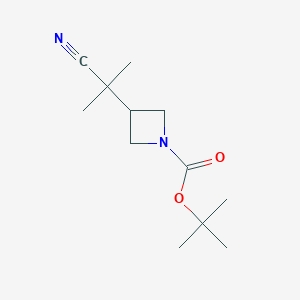
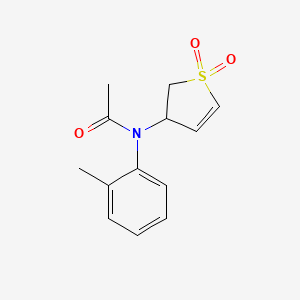
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2620330.png)
